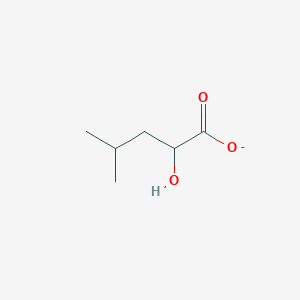

2-Hydroxy-4-methylpentanoate

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11O3- |

|---|---|

Poids moléculaire |

131.15 g/mol |

Nom IUPAC |

2-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1 |

Clé InChI |

LVRFTAZAXQPQHI-UHFFFAOYSA-M |

SMILES canonique |

CC(C)CC(C(=O)[O-])O |

Origine du produit |

United States |

Contextualizing 2 Hydroxy 4 Methylpentanoate Within Natural Product Chemistry and Intermediate Metabolism

2-Hydroxy-4-methylpentanoate and its derivatives are found in various natural sources and are involved in key metabolic processes. The (S)-enantiomer is derived from the metabolism of branched-chain amino acids. ebi.ac.uk

The related compound, (R)-2-hydroxy-4-methylpentanoic acid, is a natural product found in several organisms, including Homo sapiens, Euglena gracilis, and Caenorhabditis elegans. nih.gov It is recognized as a human metabolite. ebi.ac.uk This compound is an intermediate in the catabolism of leucine (B10760876). Leucine is converted to α-ketoisocaproate, which is then reduced to (R)-2-hydroxy-4-methylpentanoic acid. This metabolic pathway is significant in several organisms and is linked to the degradation of branched-chain amino acids. ebi.ac.uk

Esters of this compound are also present in nature. For example, methyl this compound has been identified in several fruits, including annona fruit and snake fruit. thegoodscentscompany.com Furthermore, ethyl this compound has been identified in red and white wines, where it contributes to the fruity aroma. researchgate.netacs.org Specifically, it is associated with a "fresh blackberry" aroma in some red wines. researchgate.netresearchgate.net The distribution of its enantiomers can vary, with white wines typically containing only the (R)-form, while red wines may contain both (R)- and (S)-forms, with the ratio changing as the wine ages. acs.orgacs.org

Table 1: Natural Occurrence of this compound and Its Derivatives

| Compound Name | Natural Source(s) |

|---|---|

| (R)-2-Hydroxy-4-methylpentanoic acid | Homo sapiens, Euglena gracilis, Caenorhabditis elegans nih.gov |

| Methyl this compound | Annona fruit, snake fruit thegoodscentscompany.com |

| Ethyl this compound | Red and white wines, grape brandies, Calvados, Cognac researchgate.netacs.org |

Significance and Emerging Research Avenues for 2 Hydroxy 4 Methylpentanoate Studies

Enzymatic Pathways for this compound Formation

The enzymatic production of this compound primarily involves the transformation of leucine and its keto-acid derivative through the action of specific dehydrogenases and reductases.

Leucine dehydrogenase plays a crucial role in the initial steps that can lead to the synthesis of this compound. This enzyme facilitates the conversion of leucine into its corresponding keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate). This reaction is a key part of the metabolic pathway of branched-chain amino acids. The resulting 4-methyl-2-oxopentanoic acid serves as the direct precursor, which is subsequently reduced to form this compound.

The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex is a critical multi-enzyme complex in the mitochondrial inner membrane responsible for the irreversible oxidative decarboxylation of branched-chain alpha-keto acids, including the one derived from leucine. wikipedia.org Research indicates that this compound can act as an inhibitor of the BCKDH complex. This inhibition disrupts the normal catabolism of branched-chain amino acids, leading to their accumulation and that of their corresponding keto acids. Consequently, elevated levels of this compound are observed in metabolic disorders like maple syrup urine disease (MSUD), which is characterized by a deficient BCKDH complex. ebi.ac.uk

A novel enzyme identified in Aspergillus oryzae, 4-methyl-2-oxopentanoate (B1228126) reductase A (MorA), is directly involved in the synthesis of D-2-hydroxy-4-methylpentanoate. nih.govresearchgate.net This enzyme belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family and catalyzes the reduction of 4-methyl-2-oxopentanoate (MOA). nih.govresearchgate.net The reaction is dependent on either NADPH or NADH as a cofactor, with a distinct preference for NADPH. nih.govresearchgate.net The identification and characterization of MorA represent a significant finding in understanding the production of D-2-hydroxy-4-methylpentanoate in fungi. nih.gov

| Enzyme Property | Finding | Source |

| Enzyme Name | 4-Methyl-2-oxopentanoate Reductase A (MorA) | nih.govresearchgate.net |

| Source Organism | Aspergillus oryzae | nih.govresearchgate.net |

| Substrate | 4-Methyl-2-oxopentanoate (MOA) | nih.govresearchgate.net |

| Product | D-2-hydroxy-4-methylpentanoate (D-leucate) | nih.govresearchgate.net |

| Cofactor Preference | NADPH > NADH | nih.govresearchgate.net |

| Enzyme Family | D-isomer-specific 2-hydroxyacid dehydrogenase | nih.govresearchgate.net |

Interactions with Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

Microbial Biosynthesis of this compound

Certain microorganisms are capable of producing this compound through bioconversion processes, demonstrating the metabolic diversity within the microbial world.

The bacterium Clostridium butyricum has been shown to effectively convert the amino acid L-leucine into 2-Hydroxy-4-methylpentanoic acid. oup.comresearchgate.netoup.com Gas chromatography-mass spectrometry (GC-MS) analysis of C. butyricum cultures supplemented with L-leucine revealed a significant increase in the concentration of the corresponding hydroxy acid. oup.com Chiral analysis demonstrated that the bioconversion is stereospecific, yielding exclusively D-2-hydroxy-4-methylpentanoic acid from L-leucine, which indicates an inversion of the stereochemical configuration during the process. oup.comresearcher.liferesearcher.life The bacterium is also capable of converting D-leucine into the corresponding 2-hydroxy acid. oup.comresearcher.life

| Substrate | Product | Stereospecificity | Organism | Source |

| L-Leucine | D-2-hydroxy-4-methylpentanoic acid | Stereospecific with inversion of configuration | Clostridium butyricum | oup.comresearcher.life |

| D-Leucine | D-2-hydroxy-4-methylpentanoic acid | Conversion observed | Clostridium butyricum | oup.comresearcher.life |

The mold Aspergillus oryzae, widely used in the production of fermented foods like sake, synthesizes this compound, known as leucate, from leucine. nih.govresearchgate.net This compound is a precursor to ethyl leucate, which contributes a fruity flavor to Japanese sake. nih.gov The synthesis is catalyzed by the enzyme MorA, which reduces the leucine-derived keto acid, 4-methyl-2-oxopentanoate. nih.govresearchgate.net Studies have shown that engineering A. oryzae to overexpress the morA gene can dramatically increase the yield of leucate. In one study, the overexpressing strain produced 125 times more leucate than the wild-type strain, demonstrating the potential for industrial applications. nih.govresearchgate.net

Production by Aspergillus oryzae

Integration within Branched-Chain Amino Acid Metabolism

This compound, also known as leucic acid, is a well-established metabolite of the branched-chain amino acid (BCAA) leucine. wikipedia.org The catabolic pathway of leucine involves several enzymatic steps. The initial step is a transamination reaction that converts L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid (also known as α-ketoisocaproate). nih.gov This reaction is a crucial entry point for leucine into various metabolic fates.

Following its formation, 4-methyl-2-oxopentanoic acid can be reduced to form this compound. This reduction is catalyzed by a D-isomer-specific 2-hydroxyacid dehydrogenase, which can utilize either NADPH or NADH as a cofactor, with a preference for NADPH. nih.gov This enzymatic conversion is a key step in the production of the D-enantiomer of this compound. nih.gov The integration of this compound into leucine metabolism highlights its role as a downstream product of BCAA breakdown.

The metabolic pathway from leucine to this compound is an alternative to the oxidative decarboxylation of 4-methyl-2-oxopentanoic acid, which leads to the production of isovaleryl-CoA and ultimately acetyl-CoA and acetoacetate. wikipedia.org Therefore, the formation of this compound represents a branch point in leucine catabolism, diverting the flow of metabolites away from complete oxidation.

Modulation of Metabolic Flux by this compound

Furthermore, the formation of this compound from its precursor keto acid represents a diversion of carbon skeletons that would otherwise be directed towards energy production through the tricarboxylic acid (TCA) cycle. This can impact cellular energy balance and the availability of intermediates for other biosynthetic pathways. The compound itself can also be utilized as a substrate by certain enzymes, further integrating it into broader metabolic networks and influencing the levels of various metabolites.

Genetic and Transcriptomic Regulation of this compound Metabolism

In the yeast Saccharomyces cerevisiae, genes encoding monoacylglycerol lipases (MAGLases), such as MGL2 and YJU3, have been implicated in the biosynthesis of substituted esters, including hydroxylated esters. nih.govmdpi.comresearchgate.net These enzymes are primarily associated with the hydrolysis of monoacylglycerols, releasing free fatty acids. nih.gov While their direct role in the synthesis of this compound is not fully established, their deletion has been shown to impact the levels of related compounds.

For example, the deletion of MGL2 and YJU3 in S. cerevisiae has been shown to reduce the biosynthesis of ethyl this compound (ethyl leucate). mdpi.comresearchgate.net This suggests that the activity of these MAGLases may control the availability of precursors for the formation of this hydroxylated ester. mdpi.com Specifically, it is hypothesized that these enzymes may modulate the concentration of fatty acids that are precursors to ethyl esters. mdpi.com The inactivation of MAGLase has been shown to be coupled with the biosynthesis of the corresponding acid, 2-hydroxy-4-methylpentanoic acid, suggesting a regulatory link. mdpi.com

| Gene | Encoded Protein | Function in Lipid Metabolism | Impact on Hydroxylated Ester Biosynthesis |

| MGL2 | Monoacylglycerol lipase (B570770) Mgl2p | Hydrolysis of monoacylglycerols | Deletion reduces the biosynthesis of ethyl this compound. mdpi.comresearchgate.net |

| YJU3 | Monoacylglycerol lipase Yju3p | Hydrolysis of monoacylglycerols | Deletion reduces the biosynthesis of ethyl this compound. mdpi.comresearchgate.net |

The presence of this compound and its related metabolic activities can have broader impacts on gene expression and metabolic networks. Studies have shown that this compound can modulate gene expression, affecting genes involved in various metabolic pathways and cellular stress responses.

In the context of yeast fermentation, the genetic manipulation of ester biosynthesis pathways, which are linked to this compound metabolism, has been shown to trigger extensive transcriptomic remodeling. For instance, the combined deletion of four esterase-encoding genes (ATF1, ATF2, EEB1, and EHT1) in S. cerevisiae resulted in the differential expression of 1124 genes. mdpi.com These genes were involved in a wide range of cellular processes, including nitrogen and lipid metabolism, as well as chromatin organization and histone acetylation. mdpi.com This highlights the intricate regulatory connections between ester metabolism and global gene expression.

Furthermore, studies in largemouth bass exposed to tricaine (B183219) methanesulfonate (B1217627) showed that changes in the metabolome, which included alterations in the levels of compounds related to this compound, were associated with significant changes in the transcriptome. nih.gov These findings suggest that fluctuations in the levels of metabolites like this compound can be part of a larger cellular response that involves widespread changes in gene expression to adapt to new conditions.

Biological Roles and Molecular Mechanisms of 2 Hydroxy 4 Methylpentanoate

Enzymatic Interactions and Activity Modulation

2-Hydroxy-4-methylpentanoate demonstrates a dual role in enzymatic processes, functioning as both a substrate for certain enzymes and an inhibitor for others. This interaction is fundamental to its role in cellular metabolism.

Substrate and Inhibitor Function in Enzymatic Reactions

This compound participates in various biochemical reactions through its interaction with multiple enzymes. It can act as a substrate, being chemically transformed by an enzyme, or as a modulator, influencing the enzyme's catalytic activity. For instance, it serves as a substrate for enzymes involved in the synthesis of coenzyme A derivatives, thereby integrating into central metabolic pathways. Research has also identified its role as a substrate for D-2-hydroxy-4-methylpentanoic acid dehydrogenase, an enzyme found in some Lactobacillus strains, which is crucial for certain biotechnological applications.

Conversely, the compound and its derivatives can act as inhibitors or activators by binding to the active sites of enzymes, thereby modulating their function. These interactions are particularly noted with enzymes involved in lipid metabolism and signal transduction. The hydrolysis of ester forms of the compound can release the active carboxylic acid, which in turn may modulate various biochemical pathways. evitachem.com

Inhibition of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

A critical enzymatic interaction of this compound is its inhibition of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). The BCKDC is a key multi-subunit enzyme complex located in the mitochondrial inner membrane that catalyzes an irreversible step in the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. wikipedia.org By inhibiting this complex, this compound causes an accumulation of BCAAs and their corresponding keto acids. This inhibitory action can lead to significant downstream effects, altering metabolic flux and influencing gene expression related to amino acid metabolism. The regulation of the BCKDC is crucial for maintaining BCAA homeostasis, and its inhibition is a significant aspect of the biological activity of this compound. researchgate.net

Cellular Level Effects of this compound

Influence on Cellular Signaling Pathways

This compound has been shown to influence several crucial cellular signaling pathways, particularly those associated with energy metabolism and stress responses. By altering the activity of specific enzymes within these pathways, it can lead to widespread changes in cellular function and gene expression. A notable example of its specific action is its role as a gut microbiota metabolite. Research has shown that 2-hydroxy-4-methylpentanoic acid produced by the gut microbe Ruminococcus torques can inhibit the intestinal Hypoxia-inducible factor-2alpha (HIF-2α) sphingolipid pathway. This action was found to alleviate inflammation and fibrosis in a mouse model of metabolic dysfunction-associated steatohepatitis (MASLD), highlighting its potential as a signaling molecule in gut-liver axis communication. mdpi.com

Modulation of Gene Expression Related to Energy Metabolism and Stress Responses

The compound directly modulates the expression of genes involved in metabolic pathways and cellular stress responses. It has been shown to affect genes related to oxidative stress and the mechanisms of cellular adaptation, helping to protect cells from oxidative damage. Long-term studies have indicated that this compound can have sustained effects on cellular function, including the prolonged modulation of gene expression. This regulatory role underscores its importance in how cells manage energy production and respond to environmental or internal stressors.

Impact on Cellular Metabolism

As a metabolite itself, this compound has a direct impact on cellular metabolism. nih.govebi.ac.uk It can serve as an energy source and influence the balance of other metabolic intermediates. hmdb.ca Its involvement in the metabolism of branched-chain amino acids is a key feature of its metabolic impact. Furthermore, as a metabolite produced by gut microbiota, it plays a role in systemic metabolic health. mdpi.com Its ability to enhance metabolic activity and improve energy balance further illustrates its integral role in cellular metabolic networks.

Histone Deacetylase (HDAC) Inhibition by (R)-2-Hydroxy-4-methylpentanoic Acid

(R)-2-Hydroxy-4-methylpentanoic acid, the naturally occurring R-enantiomer of this compound, has been identified as an inhibitor of histone deacetylases (HDACs). This inhibitory action is significant as HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and a reduction in transcriptional activity. The inhibition of HDACs by (R)-2-Hydroxy-4-methylpentanoic acid at physiologically relevant concentrations results in the hyperacetylation of histone substrates, which can alter gene expression profiles.

Specificity Towards HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10)

Research has indicated that (R)-2-Hydroxy-4-methylpentanoic acid exhibits a degree of specificity towards certain HDAC isoforms. The primary targets of its inhibitory action include HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. These enzymes belong to different classes of HDACs, with HDAC1, HDAC2, and HDAC3 being Class I HDACs, while HDAC6, HDAC8, and HDAC10 are primarily Class II HDACs. google.com The ability to selectively inhibit these particular isoforms suggests a nuanced role in regulating cellular processes.

Table 1: Targeted HDAC Isoforms by (R)-2-Hydroxy-4-methylpentanoic Acid

| HDAC Isoform | Class |

| HDAC1 | Class I |

| HDAC2 | Class I |

| HDAC3 | Class I |

| HDAC6 | Class IIb |

| HDAC8 | Class I |

| HDAC10 | Class IIb |

This table is based on information regarding the HDAC isoforms targeted by (R)-2-Hydroxy-4-methylpentanoic acid.

Effects of HDAC Inhibition on Gene Regulation and Cellular Processes

The inhibition of specific HDACs by (R)-2-Hydroxy-4-methylpentanoic acid leads to the hyperacetylation of histone proteins, which in turn alters gene expression. This can have a profound impact on various cellular processes. These processes include, but are not limited to, cell cycle progression, apoptosis (programmed cell death), and cellular stress responses. By modulating gene expression, (R)-2-Hydroxy-4-methylpentanoic acid can influence key cellular signaling pathways related to energy metabolism and stress responses.

Role in Microbial-Host Interactions

Recent studies have highlighted the significant role of this compound in the complex interplay between the gut microbiota and the host. This metabolite, produced by certain gut bacteria, can influence host physiology through specific molecular pathways.

Modulation of the Gut Microbiota-Host Axis

This compound, produced by the gut bacterium Ruminococcus torques, has been shown to be a key mediator in the beneficial effects of time-restricted feeding. adelphi.edunih.gov An enrichment of R. torques in the gut is associated with improvements in metabolic dysfunction-associated steatotic liver disease (MASLD). adelphi.educreative-proteomics.com This modulation of the gut-liver axis demonstrates the critical role of microbial metabolites in host health. adelphi.edu Furthermore, the metabolite has been shown to enhance intestinal barrier function. researchgate.netwiley.com

Impact on the HIF-2α-Ceramide Pathway

Mechanistically, this compound produced by Ruminococcus torques suppresses the intestinal HIF-2α-ceramide pathway. adelphi.edunih.gov The enzyme responsible for the synthesis of this metabolite in R. torques has been identified as 4-methyl-2-oxopentanoate (B1228126) reductase (rtMor). adelphi.edunih.gov By inhibiting the HIF-2α-ceramide pathway, this compound can ameliorate inflammation and fibrosis in the liver. adelphi.eduresearchgate.net This finding suggests that this microbial metabolite could serve as a potential therapeutic agent for metabolic disorders. adelphi.edu

Natural Occurrence and Biological Distribution of this compound

This compound is a naturally occurring compound found in various biological systems. It has been identified in humans (Homo sapiens), as well as in the protist Euglena gracilis and the nematode Caenorhabditis elegans. nih.gov In humans, elevated levels of this compound have been associated with certain metabolic conditions, such as maple syrup urine disease and short-bowel syndrome. nih.gov The compound is a product of the metabolism of the branched-chain amino acid leucine. Furthermore, its ester form, ethyl this compound, is found in some wines, with different enantiomeric distributions in red and white varieties. researchgate.net

Endogenous Presence in Eukaryotic Organisms (Homo sapiens, Euglena gracilis, Caenorhabditis elegans)

This compound is a naturally occurring metabolite in several eukaryotic organisms.

Homo sapiens : In humans, (R)-2-hydroxy-4-methylpentanoic acid is recognized as a natural product and a human metabolite. nih.govebi.ac.uk It is functionally related to valeric acid and is the conjugate acid of 2-hydroxy-4-methylvalerate. nih.govnih.gov Its presence is particularly noted in association with certain metabolic disorders, where it can be detected in biological fluids. nih.gov Specifically, it has been found in patients with maple syrup urine disease (MSUD) and short-bowel syndrome. nih.gov The (S)-enantiomer of 2-hydroxy-4-methylpentanoic acid is derived from the metabolism of branched-chain amino acids. ebi.ac.uk

Euglena gracilis : This single-celled flagellate is another eukaryote where (R)-2-hydroxy-4-methylpentanoic acid has been reported as a natural product. nih.govinvivochem.cn The organism is known for its unique metabolic capabilities, including fatty acid synthesis in its mitochondria. wur.nlscispace.com

Caenorhabditis elegans : The nematode C. elegans also features (R)-2-hydroxy-4-methylpentanoic acid as a natural product. nih.govinvivochem.cn Research has identified its involvement in the metabolic pathways of this model organism, particularly related to 3-isopropylmalate dehydrogenase, an enzyme in the leucine biosynthesis pathway. wishartlab.comwishartlab.com

| Eukaryotic Organism | Form of Compound Detected | Reference |

| Homo sapiens | (R)-2-hydroxy-4-methylpentanoic acid, (S)-2-hydroxy-4-methylpentanoic acid | nih.govebi.ac.ukebi.ac.uk |

| Euglena gracilis | (R)-2-hydroxy-4-methylpentanoic acid | nih.govinvivochem.cn |

| Caenorhabditis elegans | (R)-2-hydroxy-4-methylpentanoic acid | nih.govinvivochem.cn |

Occurrence in Diverse Microorganisms (Saccharomyces cerevisiae, Clostridium butyricum, Aspergillus oryzae, Ruminococcus torques)

Microorganisms play a crucial role in the biosynthesis of this compound and its derivatives.

Saccharomyces cerevisiae : This yeast species, central to baking and brewing, produces hydroxylated ethyl esters like ethyl this compound during fermentation. nih.gov While produced in smaller amounts than other esters, its concentration can increase during the aging of products like wine. nih.gov In the production of Japanese sake, S. cerevisiae esterifies leucate, which is synthesized by Aspergillus oryzae, to form ethyl leucate. nih.govresearchgate.net The biosynthesis of its precursor, 2-hydroxy-4-methylpentanoic acid, is influenced by genes such as MGL2 and YJU3. D-Leucic acid is a known metabolite of S. cerevisiae. nih.gov

Clostridium butyricum : This bacterium is capable of converting the amino acid L-leucine into 2-hydroxy-4-methylpentanoic acid. oup.comevitachem.com Studies have shown that this bioconversion is stereospecific, yielding D-2-hydroxy-4-methylpentanoic acid from L-leucine, which indicates an inversion of configuration. researcher.liferesearchgate.net The concentration of this metabolite increases significantly when the growth medium is supplemented with L-leucine. oup.comresearchgate.net

Aspergillus oryzae : Known as koji mold, A. oryzae is fundamental in the fermentation of several Asian foods. It synthesizes leucate (this compound) from leucine. nih.govresearchgate.net This process is a key step in developing the flavor profile of Japanese sake. Researchers have identified a novel enzyme, 4-methyl-2-oxopentanoate reductase A (MorA), in A. oryzae that reduces 4-methyl-2-oxopentanate to D-leucate. nih.govresearchgate.net Overexpression of the gene for this enzyme can lead to a 125-fold increase in leucate production. nih.govresearchgate.net

Ruminococcus torques : A species of gut bacteria, R. torques, has been found to produce 2-hydroxy-4-methylpentanoic acid (HMP). nih.gov This metabolite has been shown to suppress the intestinal HIF-2α-ceramide pathway. The production of HMP by this bacterium is linked to the beneficial metabolic effects observed with time-restricted feeding. nih.gov

| Microorganism | Role/Product | Key Findings |

| Saccharomyces cerevisiae | Production of Ethyl this compound | Esterifies leucate to ethyl leucate in sake fermentation. nih.govresearchgate.net |

| Clostridium butyricum | Production of 2-Hydroxy-4-methylpentanoic acid | Stereospecifically converts L-leucine to D-2-hydroxy-4-methylpentanoic acid. oup.comresearcher.life |

| Aspergillus oryzae | Production of Leucate (D-2-hydroxy-4-methylpentanoate) | Synthesizes leucate from leucine via the MorA enzyme. nih.govresearchgate.net |

| Ruminococcus torques | Production of 2-Hydroxy-4-methylpentanoic acid (HMP) | Produces HMP, which may improve gut barrier function and metabolic health. nih.gov |

Detection in Fermented Products (e.g., Wine, Japanese Sake)

The microbial production of this compound and its ethyl ester directly influences the sensory characteristics of fermented beverages.

Wine : Ethyl this compound has been identified in both red and white wines, where it is associated with a "fresh blackberry" aroma. nih.gov Rather than contributing directly to the aroma, it acts as an enhancer, increasing the perception of fruity notes through synergistic effects with other compounds. researchgate.netnih.govacs.org The average concentration in various wines is approximately 400 μg/L. nih.govnih.gov The distribution of its enantiomers differs by wine type; white wines generally contain only the R-form, whereas red wines contain both R and S forms, with the ratio changing as the wine ages. researchgate.netacs.orgacs.org

Japanese Sake : In Japanese sake, ethyl this compound, known as ethyl leucate, is a key contributor to the desirable fruity flavor profile. nih.govresearchgate.netresearchgate.net Its formation is a two-step process involving two different microorganisms: Aspergillus oryzae first synthesizes leucate from leucine, and then Saccharomyces cerevisiae esterifies the leucate with ethanol (B145695) during the fermentation process. nih.govresearchgate.net

| Fermented Product | Compound Detected | Role and Concentration |

| Wine | Ethyl this compound | Enhances fruity/blackberry aroma; avg. concentration ~400 μg/L in red wine. nih.govresearchgate.netnih.gov |

| Japanese Sake | Ethyl this compound (Ethyl leucate) | Contributes a significant fruity flavor. nih.govresearchgate.netresearchgate.net |

Presence in Biological Fluids (e.g., Amniotic Fluid)

The detection of this compound in bodily fluids can be an indicator of normal or pathological metabolic processes.

Amniotic Fluid : 2-Hydroxy-4-methylpentanoic acid (also referred to as 2-hydroxyisocaproic acid) has been successfully isolated from amniotic fluid. nih.gov Its presence in this fluid reflects metabolic activities of the fetus.

Association with Metabolic States

Levels of this compound can be altered in certain metabolic conditions, making it a potential biomarker.

Inherited Metabolic Disorders : The compound is found in patients with maple syrup urine disease (MSUD), an inborn error of metabolism characterized by the inability to break down branched-chain amino acids. nih.gov It is also detected in patients with short-bowel syndrome. nih.gov In these conditions, altered amino acid metabolism leads to the accumulation of various metabolites, including 2-hydroxy-4-methylpentanoic acid. ebi.ac.uk

Metabolic Health and Gut Microbiota : Recent research has linked the production of 2-hydroxy-4-methylpentanoic acid by the gut bacterium Ruminococcus torques to the positive effects of time-restricted feeding. nih.gov This microbial metabolite has been shown to ameliorate inflammation and fibrosis in a mouse model of metabolic dysfunction-associated steatohepatitis (MASH), suggesting a role in maintaining metabolic homeostasis and gut barrier integrity. nih.govresearchgate.net

Stereoisomers of 2 Hydroxy 4 Methylpentanoate: Synthesis and Stereochemical Impact

Enantiomeric Forms and Chiral Properties [(R) and (S) Enantiomers]

2-Hydroxy-4-methylpentanoic acid is a chiral molecule that exists as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-4-methylpentanoic acid and (S)-2-hydroxy-4-methylpentanoic acid. nih.gov The designation (R) (from the Latin rectus for right) and (S) (from the Latin sinister for left) is determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the chiral carbon.

The presence of this chiral center imparts optical activity to the molecule, meaning each enantiomer rotates plane-polarized light in equal but opposite directions. This chirality is a fundamental property that dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. vulcanchem.com

The ethyl ester of 2-hydroxy-4-methylpentanoate, known as ethyl leucate, also exists in (R) and (S) forms. acs.org These enantiomers have been studied in the context of wine aroma, where their distribution and sensory properties differ. acs.orgresearchgate.net Generally, white wines contain only the (R)-enantiomer, while red wines can contain both, with the (S)-form increasing with age. acs.org

Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure forms of this compound is crucial for studying their specific biological roles and for applications where one enantiomer is desired over the other. Several enantioselective methods have been developed to achieve this.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of this compound esters. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) can selectively hydrolyze racemic methyl this compound. This process can yield the (R)-enantiomer with a high enantiomeric excess (ee) of 90%. The immobilization of lipases, for example from Pseudomonas fluorescens, on supports like Celite can enhance their activity and enantioselectivity in the resolution of related hydroxy esters. researchgate.net

Asymmetric Hydrogenation

Asymmetric hydrogenation of the corresponding α-keto acid, 4-methyl-2-oxopentanoic acid, or its esters is a highly effective method for producing enantiomerically enriched this compound. vulcanchem.com This process involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to direct the addition of hydrogen to one face of the prochiral ketone.

For example, catalytic hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes can achieve an enantiomeric excess greater than 98% for (R)-2-hydroxy-4-methylpentanoic acid. Iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has also been shown to be effective, producing the corresponding β-hydroxy esters with good to excellent enantioselectivities. rsc.org

Diazotization of L-Leucine to (S)-2-Hydroxy-4-methylpentanoic Acid

A common and cost-effective method for the synthesis of (S)-2-hydroxy-4-methylpentanoic acid involves the diazotization of the naturally occurring amino acid L-leucine. researchgate.net This reaction is typically carried out by treating L-leucine with sodium nitrite (B80452) in an acidic aqueous medium, such as sulfuric acid. researchgate.net The amino group of L-leucine is converted into a diazonium group, which is then displaced by a hydroxyl group, yielding (S)-2-hydroxy-4-methylpentanoic acid with retention of the original stereochemistry. researchgate.netmdpi.com This method is considered straightforward and reliable for producing the (S)-enantiomer without racemization. researchgate.net

Diazotization of D-Leucine to (R)-2-Hydroxy-4-methylpentanoic Acid

Similarly, the (R)-enantiomer, (R)-2-hydroxy-4-methylpentanoic acid, can be synthesized from the less common D-leucine. The process involves the diazotization of D-leucine, followed by an asymmetric reduction step. Treatment of D-leucine with sodium nitrite in an acidic environment generates 4-methyl-2-oxopentanoic acid. Subsequent catalytic hydrogenation with a chiral catalyst, such as a (R)-BINAP-Ru complex, leads to the formation of (R)-2-hydroxy-4-methylpentanoic acid with a high enantiomeric excess.

Differential Biological Activities of Stereoisomers

The stereochemistry of this compound plays a critical role in its biological activity, as the different spatial arrangements of the enantiomers lead to distinct interactions with biological macromolecules.

The (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid is a known human metabolite and has been found in patients with short-bowel syndrome and maple syrup urine disease. nih.gov It is considered the biologically active form and is involved in the catabolism of the amino acid leucine (B10760876). Research has shown that in derivatives of trichodestruxin D, the presence of (R)-2-hydroxy-4-methylpentanoic acid enhances antitumor activity against A549 lung carcinoma cells, whereas the (S)-form is less potent.

In the context of wine aroma, the ethyl esters of the two enantiomers have different olfactory thresholds. The (S)-enantiomer of ethyl this compound has a lower olfactory threshold (55 μg/L) than the (R)-enantiomer (126 μg/L), indicating it is more potent aromatically. acs.orgresearchgate.net Both enantiomers contribute to the fruity aroma of wine, and their presence can have a synergistic effect on the perception of these aromas. acs.orgresearchgate.net

The (S)-enantiomer, also known as L-leucic acid, is a component of cryptophycin-1, a depsipeptide with high cytotoxicity against certain cancer cell lines. mdpi.com

The differential biological activities of the stereoisomers of this compound underscore the importance of stereochemistry in biological systems and the need for enantioselective synthesis methods to access these pure compounds for further study and potential applications.

Specific Biological Activity of the (R)-Enantiomer

The (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid is the biologically active form, playing a notable role in metabolic processes. It is recognized as a human metabolite and has been identified in individuals with specific inborn errors of metabolism, such as maple syrup urine disease and short-bowel syndrome. nih.govebi.ac.uk The compound is particularly involved in the metabolism of branched-chain amino acids, specifically the catabolism of leucine. Research has also indicated that the (R)-enantiomer possesses antitumor properties, with studies showing higher antiproliferative activity against lung carcinoma A549 cells compared to its (S) counterpart.

Enantiomeric Specificity in HDAC Inhibition

A significant aspect of the (R)-enantiomer's biological activity is its role as a histone deacetylase (HDAC) inhibitor. Research demonstrates a clear enantiomeric specificity in this function. Only the naturally occurring (R)-enantiomer inhibits HDACs at physiologically relevant concentrations, which can lead to the hyperacetylation of HDAC substrates. This inhibition of HDACs is a key mechanism that can influence gene expression and other cellular processes, and it is central to the compound's observed antitumor effects.

Enantiomeric Distribution and Sensory Impact in Complex Biological Matrices

In complex biological matrices like wine, the enantiomers of this compound, primarily in their ethyl ester form (ethyl this compound), have a profound impact on the final aroma profile. The distribution and interaction of these enantiomers are crucial for specific sensory outcomes.

R/S Enantiomeric Ratios and Their Variation with Processes (e.g., Wine Aging)

Analyses of commercial wines reveal a distinct distribution of the enantiomers of ethyl this compound. acs.orgnih.gov Generally, white wines contain almost exclusively the (R)-enantiomer. acs.orgresearchgate.net In contrast, red wines often contain both enantiomers, with the ratio between them varying significantly, particularly with aging. acs.orgnih.gov In young red wines, the (R)-form is predominant, but as the wine ages, the concentration of the (S)-enantiomer increases. acs.org In a study of 55 commercial wines, the average R/S ratio in red wine was found to be approximately 95:5. acs.orgnih.gov The highest proportions of the (S)-form are typically found in the oldest wine samples. acs.orgacs.org

| Wine Type | Predominant Enantiomer(s) | Effect of Aging (in Red Wine) | Average R/S Ratio (in Red Wine) |

|---|---|---|---|

| White Wine | (R)-form only acs.orgresearchgate.net | N/A | Not typically measured |

| Young Red Wine | Primarily (R)-form acs.org | Low levels of (S)-form | ~95:5 acs.orgnih.gov |

| Aged Red Wine | (R) and (S) forms acs.org | Increased levels of (S)-form acs.orgacs.org |

Synergistic Effects on Sensory Perception (e.g., Fruity Aromas)

The enantiomers of ethyl this compound contribute to the fruity aroma of wine not just individually but through synergistic interactions. acs.orgnih.gov Although the two enantiomers have similar aromatic characteristics, their combination results in a heightened sensory effect. nih.gov The olfactory threshold of the (R)-enantiomer in a hydroalcoholic solution is 126 µg/L, nearly double that of the (S)-enantiomer at 55 µg/L. acs.orgnih.govacs.org However, a mixture with a 95:5 R/S ratio has an even lower olfactory threshold of 51 µg/L, indicating a synergistic or hyper-additive effect where the perceived intensity of the mixture is greater than the sum of its parts. nih.govacs.org Sensory analysis demonstrated that when added to a solution, the (R)-form, (S)-form, and a 95:5 mixture lowered the concentration at which a "fruity" character was perceived by factors of 2.2, 4.5, and 2.5, respectively. acs.orgnih.govresearchgate.netacs.org

| Compound | Olfactory Threshold (in hydroalcoholic solution) |

|---|---|

| (R)-ethyl this compound | 126 µg/L acs.orgnih.govresearchgate.net |

| (S)-ethyl this compound | 55 µg/L acs.orgnih.govresearchgate.net |

| Mixture (95:5 R/S ratio) | 51 µg/L acs.orgnih.govacs.org |

Correlation with Specific Aroma Descriptors (e.g., Blackberry Aroma)

Ethyl this compound has been identified as a key compound directly associated with a "fresh blackberry" aroma in wines. nih.govresearchgate.net Its contribution to the aroma profile of red wines, particularly Bordeaux wines known for their blackberry and blackcurrant notes, is significant. nih.govresearchgate.net Studies have positively correlated this compound with "dark fruit" attributes. bio-conferences.orgbio-conferences.org Sensory omission tests, where this compound was removed from a wine's aromatic reconstitution, confirmed its importance by showing a decrease in the perception of "blackberry" and "fresh fruit" notes. acs.orgtugraz.at This highlights that even at concentrations below its individual detection threshold, ethyl this compound plays a crucial role in shaping specific fruit aromas through perceptive interactions with other volatile compounds. bio-conferences.orgtugraz.at

Role of 2 Hydroxy 4 Methylpentanoate As a Precursor in Advanced Chemical Synthesis and Natural Product Biosynthesis

Precursor in Cyclodepsipeptide Synthesis

Cyclodepsipeptides are cyclic peptides that contain one or more ester bonds (depside bonds) in addition to amide bonds. nih.gov The presence of these ester linkages, often derived from α-hydroxy acids like 2-hydroxy-4-methylpentanoate, can significantly influence the molecule's conformation and biological activity, often enhancing cell permeability due to increased lipophilicity. nih.gov

A notable example of this compound's role in natural product synthesis is its incorporation into exumolides A and B. sci-hub.senih.gov These cyclohexadepsipeptides were first isolated from a marine fungus of the genus Scytalidium and have demonstrated inhibitory activity against the chlorophyte Dunaliella sp. sci-hub.senih.gov

The structure of both exumolides features a backbone of five L-amino acid residues and one (S)-2-hydroxy-4-methylpentanoic acid (Hmp) moiety. sci-hub.se Exumolide A is the N-methylated analogue of exumolide B at a leucine (B10760876) residue. sci-hub.se The biosynthesis of these complex molecules involves the integration of the Hmp unit, which is crucial for the formation of the characteristic depsipeptide bond within the macrocycle.

The total synthesis of exumolides A and B has been achieved through a combination of solid-phase and solution-phase methods. sci-hub.seresearchgate.net This synthetic route mimics the modular nature of natural product biosynthesis and relies on the initial preparation of the (S)-2-hydroxy-4-methylpentanoic acid precursor.

The chemical synthesis of cyclodepsipeptides like the exumolides presents unique challenges, particularly in the formation of the depside bond, which is generally more difficult to construct than a standard amide bond, especially on a solid support. sci-hub.seresearchgate.net

A common strategy begins with the preparation of (S)-2-hydroxy-4-methylpentanoic acid from its readily available precursor, L-leucine, through a diazotization reaction with sodium nitrite (B80452) in an acidic medium. sci-hub.senih.govresearchgate.net This reaction stereospecifically converts the amino group of leucine into a hydroxyl group, yielding the desired α-hydroxy acid. sci-hub.se

The synthesis of the linear depsipeptide precursor is typically performed on a solid support, such as a 2-chlorotrityl resin, using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govsci-hub.se A key strategic decision in the synthesis of exumolides A and B involves the timing of the depside bond formation. To circumvent the common problem of diketopiperazine formation, which can occur during the deprotection of the N-terminal amino acid, the ester bond formation is often carried out at a late stage in the solid-phase synthesis. nih.govsci-hub.seresearchgate.net The (S)-2-hydroxy-4-methylpentanoic acid is coupled to the growing peptide chain using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole). nih.govnih.gov

Table 1: Key Reagents in the Synthesis of Exumolides A and B

| Reagent | Full Name | Role |

|---|---|---|

| L-leucine | (2S)-2-Amino-4-methylpentanoic acid | Starting material for Hmp synthesis sci-hub.senih.gov |

| NaNO₂ / H₂SO₄ | Sodium nitrite / Sulfuric acid | Diazotization agent for converting amino to hydroxyl group sci-hub.senih.gov |

| 2-CTC Resin | 2-Chlorotrityl chloride resin | Solid support for peptide synthesis nih.govsci-hub.se |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Protecting group for amino acids nih.govresearchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling agent for amide and depside bond formation sci-hub.senih.gov |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive to suppress racemization during coupling nih.gov |

| DIC / DMAP | N,N'-Diisopropylcarbodiimide / 4-Dimethylaminopyridine | Reagents for ester bond formation (modified Steglich esterification) nih.govmdpi.com |

| TFA | Trifluoroacetic acid | Reagent for cleavage from the solid support researchgate.net |

Incorporation into Natural Cyclodepsipeptides (e.g., Exumolides A and B)

Precursor in Ester Synthesis

Beyond complex macrocycles, this compound is a precursor to simpler esters that are significant in the food and beverage industry. These esters often contribute desirable aromatic and flavor profiles.

Ethyl this compound, also known as ethyl leucate, is a volatile ester that imparts a fruity flavor, particularly noted in Japanese sake. nih.govmedchemexpress.commolnova.com Its formation is a two-step biosynthetic process involving different microorganisms.

First, the mold Aspergillus oryzae, which is used to make the koji (a source of enzymes), synthesizes 2-hydroxy-4-methylpentanoic acid (leucate) from leucine. nih.gov Subsequently, during the fermentation process, the yeast Saccharomyces cerevisiae esterifies the leucate with ethanol (B145695) to produce ethyl leucate. nih.gov The concentration of these substituted esters can increase over time during the aging of beverages like red wine, suggesting a chemical esterification from the corresponding acid precursor in addition to the initial enzymatic production. ives-openscience.eu

The synthesis of ethyl leucate can also be achieved chemically through the direct acid-catalyzed esterification of 2-hydroxy-4-methylpentanoic acid with ethanol.

The biosynthesis of hydroxylated esters like ethyl leucate in Saccharomyces cerevisiae is under complex genetic control. nih.gov While the primary enzymes for synthesizing acetate (B1210297) esters (from higher alcohols) and fatty acid ethyl esters have been identified as alcohol acetyltransferases (encoded by ATF1 and ATF2) and acyl-CoA:ethanol O-acyltransferases (encoded by EEB1 and EHT1), the genetic basis for substituted esters is less clear. nih.gov

Research using functional genetics has aimed to identify the specific enzymes responsible for the esterification of substituted acids. Studies have shown that the deletion of the aforementioned genes does not completely eliminate the production of substituted esters. nih.gov This suggests that other enzymes are involved. A study investigating the deletion of genes including MGL2 and YJU3, which encode for mono-acyl lipases, found that the production of ethyl leucate was reduced by nearly 50% in a double mutant. nih.gov This finding suggests that these lipases, or enzymes with similar activity, play a significant role in controlling the biosynthesis of ethyl 2-hydroxy-4-methylpentanoic acid. nih.gov

In A. oryzae, a novel enzyme, 4-methyl-2-oxopentanoate (B1228126) reductase A (MorA), has been identified. This enzyme reduces 4-methyl-2-oxopentanoate, an intermediate in leucine metabolism, to D-leucate. nih.gov Overexpression of the morA gene in A. oryzae led to a 125-fold increase in leucate production, which subsequently resulted in a 6.3-fold increase in ethyl leucate in the final sake product. nih.gov This highlights the critical role of precursor availability in the final ester concentration.

Table 2: Genes Implicated in Hydroxylated Ester Biosynthesis

| Gene(s) | Organism | Encoded Enzyme/Function | Role in Ethyl Leucate Pathway |

|---|---|---|---|

| morA | Aspergillus oryzae | 4-Methyl-2-oxopentanoate reductase A | Catalyzes the synthesis of the precursor, D-leucate nih.gov |

| MGL2, YJU3 | Saccharomyces cerevisiae | Mono-acyl lipases | Contribute to the esterification of leucate to ethyl leucate nih.gov |

| ATF1, ATF2 | Saccharomyces cerevisiae | Alcohol acetyltransferases | Major role in acetate ester synthesis; minor role in substituted esters nih.gov |

| EEB1, EHT1 | Saccharomyces cerevisiae | Acyl-CoA:ethanol O-acyltransferases | Major role in fatty acid ethyl ester synthesis; minor role in substituted esters nih.gov |

Formation of Ethyl this compound (Ethyl Leucate)

Building Block for Polymer Synthesis (e.g., Poly(alkyl glycolide)-Polyglycolide Copolymers)

2-Hydroxy-4-methylpentanoic acid is also a valuable monomer for creating biodegradable polymers. nih.govacs.org These materials are of great interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their ability to break down into non-toxic products in the body.

A key example is the synthesis of poly(diisobutyl glycolide)–polyglycolide (PDIBG–PGA) copolymers. nih.govacs.org These polyesters are structurally similar to the well-established biodegradable polymer polylactic-co-glycolic acid (PLGA). acs.orgresearchgate.net The synthesis begins with the self-condensation of L-2-hydroxy-4-methylpentanoic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). researchgate.netnih.govacs.org This reaction forms a cyclic diester, L-3,6-diisobutyl-1,4-dioxane-2,5-dione (l-DIBG). nih.govacs.org

This cyclic monomer, l-DIBG, is then used in a ring-opening copolymerization (ROP) with glycolide. nih.govacs.org The polymerization is typically initiated by an alcohol, such as benzyl (B1604629) alcohol, and catalyzed by a compound like tin(II) octoate (Sn(Oct)₂). nih.govacs.org This method allows for the synthesis of copolymers with varying molecular weights and high yields. acs.org

The properties of the resulting PDIBG–PGA copolymers, such as their glass transition temperature (Tg) and hydrolytic degradation rate, can be tailored by adjusting the molecular weight and the ratio of the comonomers. acs.orgacs.org For instance, PDIBG–PGA copolymers are amorphous, and their Tg increases with molecular weight. acs.org The presence of the isobutyl side chains, originating from the 2-hydroxy-4-methylpentanoic acid monomer, influences the polymer's physical properties, including its degradation behavior. nih.govacs.org

Intermediate in Complex Organic Molecule Synthesis

This compound, particularly its chiral enantiomer (2R)-2-hydroxy-4-methylpentanoic acid (also known as D-leucic acid or Hmp), serves as a valuable building block in the intricate field of complex organic molecule synthesis. solubilityofthings.com Its structure, featuring a hydroxyl group, a carboxylic acid, and a branched alkyl chain, makes it a versatile precursor for creating larger, more elaborate molecules, especially in the realm of natural product synthesis. vulcanchem.com

A significant example of its application is in the total synthesis of destruxins, a class of cyclic hexadepsipeptides known for their phytotoxic and insecticidal properties. In the synthesis of destruxin B, (2R)-2-hydroxy-4-methylpentanoic acid is a key component. acs.org The synthesis strategy often involves creating linear hexadepsipeptide precursors, which are then cyclized to form the final complex structure. The inclusion of the this compound moiety is critical to the final architecture and biological activity of the resulting natural product analogue. acs.orgrsc.org The process underscores the importance of such hydroxy acids in constructing complex scaffolds through strategic bond formation, such as the creation of ester linkages within the depsipeptide chain. solubilityofthings.com

The synthesis of destruxin B and its analogues showcases a common strategy in organic chemistry: the condensation of smaller, well-defined fragments to build a complex target molecule. acs.org In this context, this compound acts as one of these fundamental fragments.

Table 1: Role of (2R)-2-hydroxy-4-methylpentanoic acid in Destruxin B Synthesis

| Target Molecule | Precursor Fragment | Key Linkage Formed | Significance |

|---|---|---|---|

| Destruxin B | (2R)-2-hydroxy-4-methylpentanoic acid (Hmp) | Ester bond (Depsipeptide) | Forms part of the cyclic hexadepsipeptide backbone, crucial for the molecule's structure. acs.org |

Bio-transformation into Analogues (e.g., Beauvericin (B1667859) Analogues)

This compound is a key precursor in the biosynthesis of certain natural product analogues, particularly within the beauvericin family of mycotoxins. acs.org Beauvericins are cyclic hexadepsipeptides produced by various fungi, including Beauveria bassiana and Fusarium species. acs.orgnih.gov The core structure of beauvericin consists of alternating N-methyl-L-phenylalanine and D-2-hydroxyisovaleric acid (D-Hiv) residues. nih.gov

However, several naturally occurring beauvericin analogues incorporate (2R)-2-hydroxy-4-methylpentanoate (also known as D-2-hydroxyisocaproate, D-Hic, or D-Hmp) in place of one or more D-Hiv units. acs.orgnih.gov Beauvericin F, for instance, is an analogue where one D-Hiv residue is substituted with a (2R)-2-hydroxy-4-methylpentanoate residue. acs.org Similarly, beauvericins A and B contain one or two (2R)-2-hydroxy-3-methylpentanoate (d-Hmv) residues, showcasing the structural diversity generated from different hydroxy acid precursors. acs.org

The production of these varied structures occurs through the enzymatic machinery of the fungus. acs.org Precursor-directed biosynthesis is a technique that leverages this natural process. By feeding a microbial culture with an excess of a specific precursor analogue, the organism's biosynthetic pathway can be guided to produce novel or rare compounds. acs.orgresearchgate.net While one study reported that directly feeding this compound to B. bassiana ATCC 7159 did not result in the formation of new beauvericin analogues, its presence in naturally isolated analogues like beauvericin F from other strains (e.g., Beauveria sp. FKI-1366) confirms that it is a substrate recognized and incorporated by the beauvericin synthetase enzyme system in certain fungi. acs.org This highlights the role of the compound as a natural precursor that contributes to the chemical diversity of these complex depsipeptides. nih.gov

Table 2: Beauvericin Analogues Incorporating this compound

| Beauvericin Analogue | Incorporated Hydroxy Acid | Number of Residues Substituted | Producing Organism (Example) |

|---|---|---|---|

| Beauvericin (Standard) | D-2-hydroxyisovaleric acid (D-Hiv) | 0 | Beauveria bassiana nih.gov |

| Beauvericin F | (2R)-2-hydroxy-4-methylpentanoate (d-Hic/d-Hmp) | 1 | Beauveria sp. FKI-1366 acs.orgnih.gov |

| Beauvericin A | (2R)-2-hydroxy-3-methylpentanoate (d-Hmv) | 1 | B. bassiana ARSEF 4122 acs.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 2-Hydroxyisocaproate, Leucic acid acs.orgnih.gov |

| (2R)-2-hydroxy-4-methylpentanoic acid | D-leucic acid, Hmp, d-Hic acs.orgacs.org |

| Destruxin B | - |

| Hydroxydestruxin B | - |

| (2R)-2,4-dihydroxy-4-methylpentanoic acid | Dhmp acs.org |

| Beauvericin | - |

| Beauvericin A | - |

| Beauvericin B | - |

| Beauvericin F | - |

| D-2-hydroxyisovaleric acid | D-Hiv |

| N-methyl-L-phenylalanine | - |

Degradation and Stability Studies of 2 Hydroxy 4 Methylpentanoate and Its Derivatives

Hydrolytic Degradation of Polymers Derived from 2-Hydroxy-4-methylpentanoic Acid

Polymers derived from α-hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, are of significant interest due to their biodegradability. Their degradation primarily occurs through the hydrolytic cleavage of ester bonds in the polymer backbone, converting high-molecular-weight, water-insoluble macromolecules into smaller, water-soluble molecules. mdpi.com The rate and mechanism of this degradation are influenced by several key factors: the hydrolysis rate constant of the ester bond, the diffusion of water into the polymer matrix, the diffusion of polymer chain fragments out of the matrix, and the solubility of the degradation products. mdpi.com

Research into homopolymers of (S)-2-hydroxy-4-methylpentanoic acid, also known as poly(α-hydroxy(L)leucine) or PolyHOLeu, and its copolymers has revealed a biphasic degradation pattern. mdpi.com This involves an initial rapid phase of weight loss followed by a slower second stage. Studies comparing polyesters derived from different α-amino acids found that those derived from α-hydroxy(L)leucine ((L)HOLeu) degraded much slower than polymers derived from α-hydroxy(L)isoleucine and α-hydroxy(L)valine, a difference potentially attributable to the spatial orientation of the side chains. mdpi.com

Copolymers have been synthesized to tailor degradation properties. For instance, copolymers of L-lactic acid and (S)-2-hydroxy-4-methylpentanoic acid (P(LLA-co-LLOH)) have been studied, with findings indicating that increasing the content of the substituted lactic acid unit can accelerate enzymatic degradation. nih.gov

A study on copolymers of l-2-hydroxy-4-methylpentanoic acid and glycolic acid (forming a polymer abbreviated as PDIBG–PGA) evaluated their hydrolytic degradation in a phosphate-buffered saline (PBS) solution at 37 °C over eight weeks. nih.govacs.org The degradation was tracked by measuring the loss of number-average molecular weight (Mn) and the percentage of mass loss. The results showed that PDIBG–PGA degrades faster than a similar copolymer made from l-2-hydroxy-3-methylbutanoic acid (PDIPG–PGA). acs.org This accelerated degradation is attributed to the lower glass transition temperature (Tg) of PDIBG–PGA (25.1 °C), which is below the degradation temperature of 37 °C. acs.orgresearchgate.net This increases the mobility of the polymer chains, allowing water to penetrate the matrix more easily. acs.orgresearchgate.net After 8 weeks, the PDIBG-PGA copolymer experienced a molecular weight decrease of 88.3% and a mass loss of 36.7%. acs.orgresearchgate.net

Table 1: Hydrolytic Degradation of PDIBG–PGA Copolymer at 37°C

This table presents the percentage loss of number-average molecular weight (Mn) for a copolymer derived from l-2-hydroxy-4-methylpentanoic acid and glycolic acid over an 8-week period.

| Degradation Time (weeks) | Mn Loss (%) for PDIBG–PGA |

| 1 | 12.7 |

| 2 | 15.6 |

| 3 | 30.4 |

| 4 | 54.8 |

| 5 | 75.7 |

| 8 | 88.3 |

| Data sourced from references nih.govacs.org. |

Temporal Stability and Degradation in Laboratory Settings

The monomeric compound, 2-hydroxy-4-methylpentanoic acid, is relatively stable under standard laboratory conditions. However, its stability is influenced by factors such as pH and temperature, and it can degrade over extended periods or under more extreme conditions. The acid chloride derivative is noted to undergo rapid hydrolysis in aqueous conditions.

Accelerated degradation studies are often employed to understand the long-term stability of the compound and its derivatives. For example, research on isopropyl 2-hydroxy-4-methylpentanoate suggests conducting thermal stability tests at temperatures between 40–60°C, with degradation monitored by High-Performance Liquid Chromatography (HPLC).

Table 2: Stability of this compound Under Various Conditions

This table summarizes the known stability parameters for this compound in laboratory environments.

| Condition | Stability Profile |

| pH | Stable in the range of pH 4–8. |

| Rapid esterification can occur under acidic conditions (pH < 2). | |

| Temperature | Decomposes at temperatures greater than 150°C, forming 4-methylpentenoic acid. |

| Data sourced from reference . |

In addition to hydrolytic and thermal degradation, oxidative degradation pathways exist for certain derivatives. A novel poly(diacylhydrazine) synthesized using L-leucine methyl ester was found to be thermally and chemically stable, even to oxygen at high temperatures. mdpi.com However, it undergoes rapid decomposition into a monomeric carboxylic acid and nitrogen gas when treated with a sodium hypochlorite (B82951) solution. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.